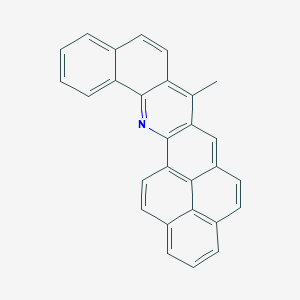
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a polycyclic aromatic hydrocarbon that has a fused acridine and phenanthrene ring system. The compound has a molecular weight of 339.4 g/mol and a melting point of 250-252°C. In
Mechanism Of Action
The mechanism of action of BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, the compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical And Physiological Effects
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- has been shown to have several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit DNA synthesis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- in lab experiments is its unique properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a valuable tool in cancer research, immunology, and virology. However, one limitation of using the compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for the research on BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL-. One direction is to explore the compound's potential as a fluorescent probe for DNA and RNA detection. Another direction is to investigate the compound's potential as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent in cancer, inflammation, and viral infections.
Conclusion
In conclusion, BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is a unique chemical compound that has gained significant attention in scientific research due to its anti-tumor, anti-inflammatory, and anti-viral activities. The compound has been synthesized through a multi-step reaction process and has been extensively used in scientific research. The compound's mechanism of action is not fully understood, but it has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell cycle arrest and apoptosis in cancer cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Synthesis Methods
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- can be synthesized through a multi-step reaction process. The synthesis process involves the reaction of 7-methyl-2-phenylacridine with 1,2-benzoquinone in the presence of a catalyst. The reaction mixture is then heated to form the final product. The yield of the synthesis process is typically around 40%.
Scientific Research Applications
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- has been extensively used in scientific research due to its unique properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been shown to have potential as a fluorescent probe for DNA and RNA detection. Additionally, the compound has been used as a photosensitizer in photodynamic therapy.
properties
CAS RN |
1492-54-2 |
|---|---|
Product Name |
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- |
Molecular Formula |
C28H17N |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C28H17N/c1-16-21-13-11-17-5-2-3-8-22(17)27(21)29-28-23-14-12-19-7-4-6-18-9-10-20(15-24(16)28)26(23)25(18)19/h2-15H,1H3 |
InChI Key |
NNOQBQNHYWIEBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5C=CC6=C7C5=C4C=CC7=CC=C6 |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5C=CC6=C7C5=C4C=CC7=CC=C6 |
Other CAS RN |
1492-54-2 |
synonyms |
7-Methylbenzo[h]phenaleno[1,9-bc]acridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



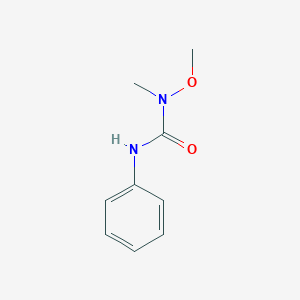
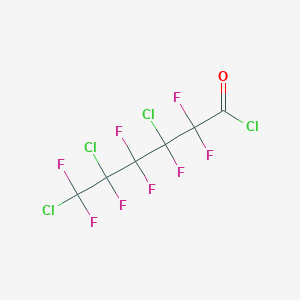

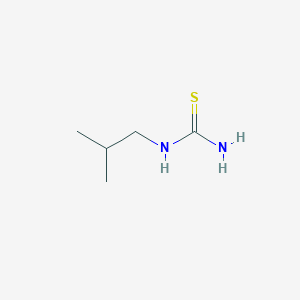
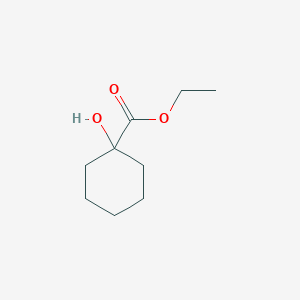
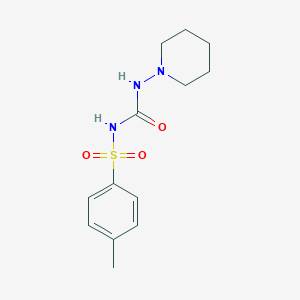

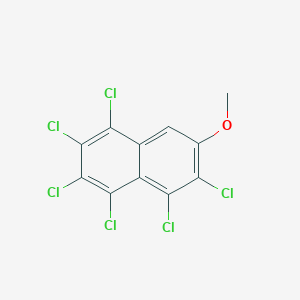
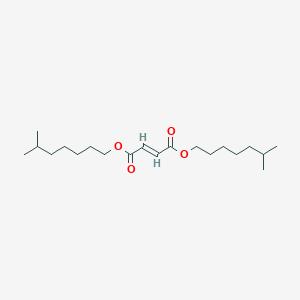
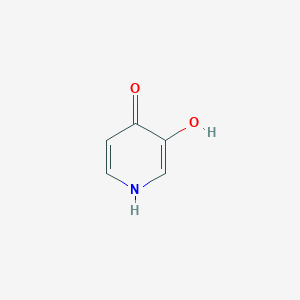
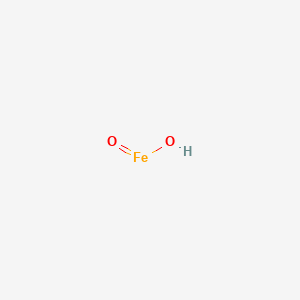
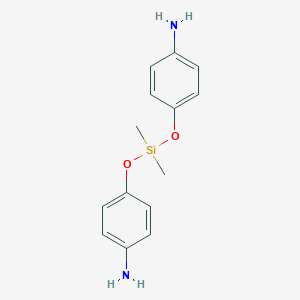
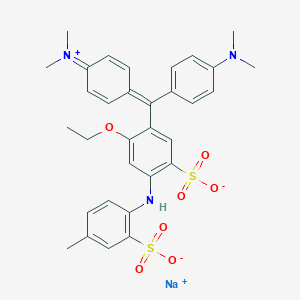
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)